2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide
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Overview
Description
2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a heterocyclic compound that contains both thiophene and oxadiazole moieties
Mechanism of Action
Target of action
Oxadiazoles and thiophenes are often used in medicinal chemistry due to their wide range of biological activities. They can interact with various biological targets, including enzymes, receptors, and nucleic acids .
Mode of action
The mode of action of oxadiazoles and thiophenes can vary depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
Oxadiazoles and thiophenes can affect various biochemical pathways. For example, some oxadiazole derivatives have been shown to inhibit enzymes like thymidylate synthase, HDAC, and topoisomerase II, which are involved in DNA synthesis and cell cycle regulation .
Pharmacokinetics
The ADME properties of oxadiazoles and thiophenes can vary widely depending on the specific compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of oxadiazoles and thiophenes can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and apoptosis .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of oxadiazoles and thiophenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide derivative with an appropriate carboxylic acid or its derivative under dehydrating conditions.
Introduction of the thiophene moiety: The thiophene ring can be introduced through a coupling reaction with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction.
Acetohydrazide formation: The final step involves the reaction of the oxadiazole-thiophene intermediate with hydrazine hydrate to form the acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has potential applications as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a valuable lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Comparison with Similar Compounds
Similar Compounds
2-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide: Similar structure but with the thiophene ring in a different position.
2-[5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide: Similar structure but with a furan ring instead of a thiophene ring.
2-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel materials.
Properties
IUPAC Name |
2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c9-10-6(13)3-7-11-12-8(14-7)5-1-2-15-4-5/h1-2,4H,3,9H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZZYNKDERQFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN=C(O2)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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